

5-Methylimidazo[1,2-a]pyridine: A Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: 5-Methylimidazo[1,2-a]pyridine

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Introduction

5-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound belonging to the imidazopyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and approved drugs, including zolpidem and alpidem.^{[1][2]} The imidazo[1,2-a]pyridine core is a key pharmacophore in the development of agents with diverse therapeutic applications, including anticancer, anti-inflammatory, and antituberculosis properties.^{[1][2]}

Derivatives of this scaffold have been extensively studied as potent enzyme inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.^{[3][4][5]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Methylimidazo[1,2-a]pyridine**, detailed experimental protocols for its synthesis, and a visualization of its role in relevant biological pathways.

Core Physical and Chemical Properties

Direct experimental data for the unsubstituted **5-Methylimidazo[1,2-a]pyridine** is limited in publicly available literature. The following tables summarize key identifiers for the core compound and present experimental data for closely related, more complex derivatives. This comparative data provides valuable insights into the expected properties of the parent compound.

Table 1: Core Compound Identifiers

Property	Value	Reference
IUPAC Name	5-Methylimidazo[1,2-a]pyridine	[6]
CAS Number	933-69-7	[6][7]
Molecular Formula	C ₈ H ₈ N ₂	[6][7][8]
Molecular Weight	132.16 g/mol	[6][7][8]
Canonical SMILES	CC1=CC=CC2=NC=CN21	[8]

Table 2: Computational and Analog Experimental Properties

Property	Value	Compound Details & Reference
Calculated LogP	1.64	5-Methylimidazo[1,2-a]pyridine[8]
Topological Polar Surface Area (TPSA)	17.3 Å ²	5-Methylimidazo[1,2-a]pyridine[8]
Hydrogen Bond Acceptors	2	5-Methylimidazo[1,2-a]pyridine[8]
Hydrogen Bond Donors	0	5-Methylimidazo[1,2-a]pyridine[8]
Melting Point	133-135 °C	For 3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine[9]
pKa	9.3	For a different imidazo[1,2-a]pyridine derivative[10]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **5-Methylimidazo[1,2-a]pyridine**. While spectra for the specific parent compound are not readily available, the following data for a substituted derivative, 3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine, illustrates the characteristic signals of the core structure.^[9]

Table 3: Spectroscopic Data for a 5-Methylimidazo[1,2-a]pyridine Derivative

Technique	Observed Signals / Peaks	Compound & Reference
¹ H NMR	(400 MHz, CDCl ₃): δ (ppm) 2.58 (s, 3H, -CH ₃ at C5), 4.66 (s, 2H), 6.41 (d, J = 6.8 Hz, 1H), 7.02–7.07 (m, 3H), 7.24 (t, J = 7.2 Hz, 1H), 7.29–7.34 (m, 3H), 7.35–7.39 (m, 2H), 7.58 (d, J = 9.2 Hz, 1H), and 7.65 (td, J ₁ = 1.2 Hz, J ₂ = 6.0 Hz, 2H)	3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine ^[9]
¹³ C NMR	(100 MHz, CDCl ₃): δ (ppm) 20.1, 31.7, 113.7, 115.9, 118.9, 126.5, 127.6, 128.5, 128.7, 129.1, 134.7, 136.3, 141.1, 145.8, and 146.9	3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine ^[9]
FT-IR	(KBr) ̄: 3060, 3023, 2915, 2850, 1602, 1512, 1386, 1238, 1141, and 772 cm ⁻¹	3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine ^[9]
HRMS (ESI)	calcd for C ₂₁ H ₁₈ N ₂ [M + H] ⁺ , 299.1548; found, 299.1541	3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine ^[9]

Experimental Protocols

Synthesis of 5-Methylimidazo[1,2-a]pyridine Derivatives

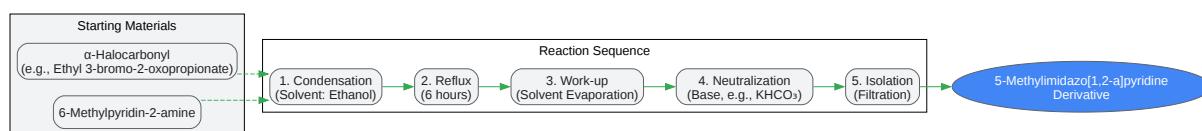
The most common and robust method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with

an α -halocarbonyl compound.^[11] For the synthesis of 5-methyl substituted analogs, the required precursor is 6-methylpyridin-2-amine.

Protocol: Synthesis of Ethyl **5-methylimidazo[1,2-a]pyridine-2-carboxylate**^[12]

This protocol is adapted from the synthesis of a key intermediate for pharmaceutical research.

- Reaction Setup: To a round-bottom flask containing 50 mL of ethanol, add 6-methylpyridin-2-amine (8 mmol, 1.0 eq).
- Addition of Reagent: Add ethyl 3-bromo-2-oxopropionate (12 mmol, 1.5 eq) to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
- Neutralization: Add solid anhydrous potassium bicarbonate (KHCO_3) to the residue until the pH reaches 8.
- Precipitation and Isolation: Allow the mixture to stand for 3 hours. A white, flocculent precipitate will form.
- Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethyl acetate solution.



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General workflow for the synthesis of **5-methylimidazo[1,2-a]pyridine** derivatives.

Chemical Structure and Reactivity

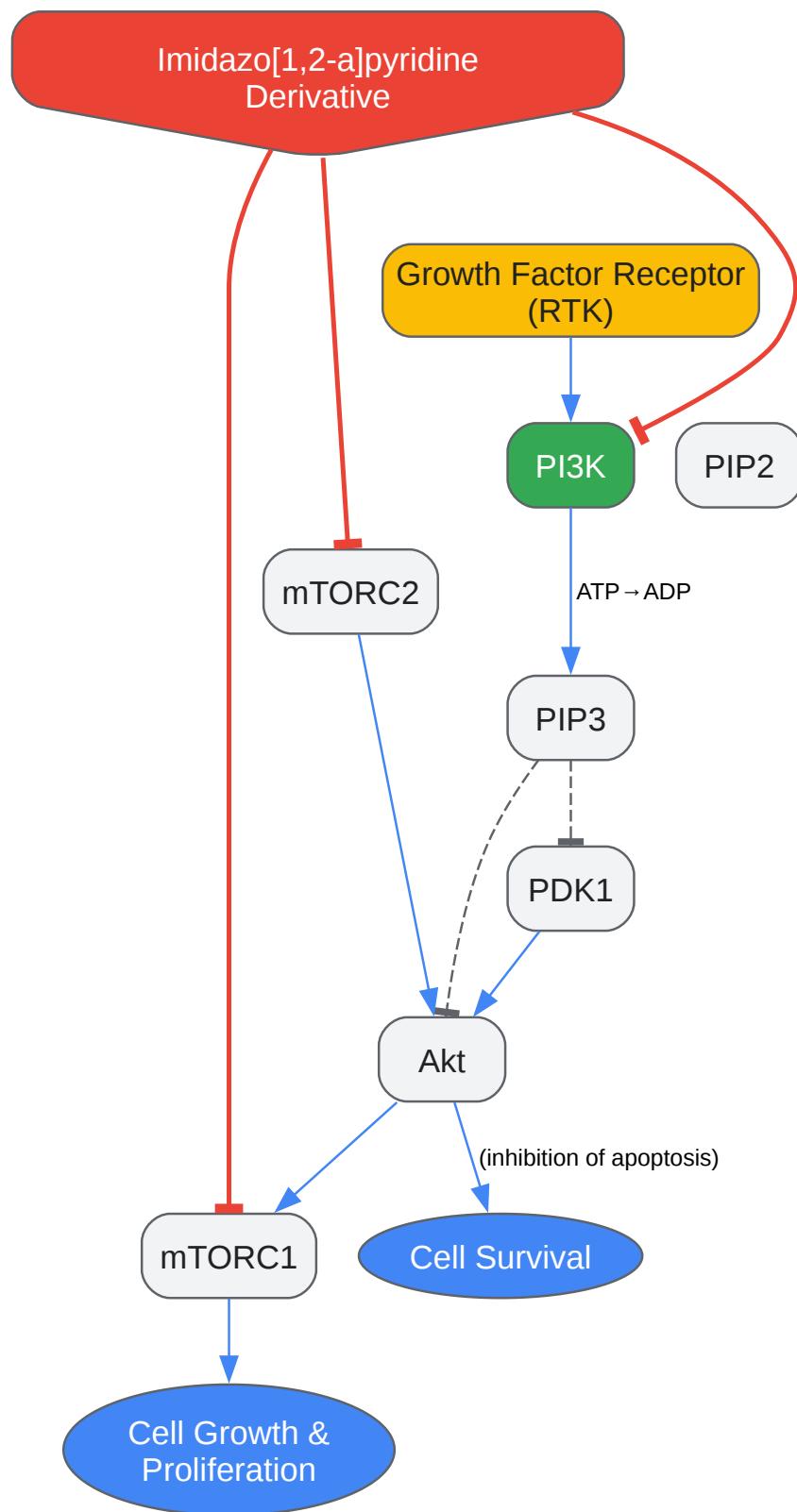
The **5-Methylimidazo[1,2-a]pyridine** scaffold is a planar, bicyclic aromatic system. The nitrogen at position 4 is a bridgehead atom. The numbering convention is critical for discussing its reactivity and for interpreting spectroscopic data.

Structure and numbering of **5-Methylimidazo[1,2-a]pyridine**.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis. [3][13] Overactivation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[13] Numerous imidazo[1,2-a]pyridine derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors, demonstrating significant anti-tumor activity in preclinical models.[4][5]

The mechanism of action involves the competitive binding of the imidazo[1,2-a]pyridine inhibitor to the ATP-binding site of PI3K and/or mTOR kinases. This inhibition blocks the downstream signaling cascade, preventing the phosphorylation of Akt and other key effectors, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[3]



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Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

5-Methylimidazo[1,2-a]pyridine is a foundational structure for a class of molecules with significant therapeutic potential. While detailed physicochemical data for the unsubstituted compound is sparse, extensive research on its derivatives highlights its importance, particularly as an inhibitor of key oncogenic pathways like PI3K/Akt/mTOR. The synthetic protocols are well-established, allowing for facile derivatization and exploration of structure-activity relationships. Further investigation into this scaffold is warranted to develop novel and effective therapeutics for a range of diseases.

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